molecular formula C13H13FN2O2 B2675980 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione CAS No. 1553565-59-5

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione

Cat. No. B2675980
CAS RN: 1553565-59-5
M. Wt: 248.257
InChI Key: LEXUZWOVPDXOCV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione . Quinazoline-2,4-diones are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They exhibit important biological activities and are used in the design and synthesis of potential antibacterial agents .


Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, such as 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione, can be achieved through an easy one-pot three-components and straightforward process . This process can be performed in both catalyst- and solvent-free conditions under microwave irradiation . The yields of the quinazoline-2,4-diones were found to be in the range of 30-65% .


Molecular Structure Analysis

The structure of the synthesized derivatives was confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-substituted quinazoline-2,4-diones include a one-pot three-components reaction . The reaction conditions are catalyst- and solvent-free and the process is carried out under microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione can be inferred from its NMR data . The compound appears as a white powder solid with a melting point of 278–279 °C .

Mechanism of Action

The quinazoline-2,4-dione derivatives have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . They act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .

Future Directions

The future directions for research on 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione and its derivatives could include further exploration of their biological activities. For instance, their antidiabetic activity is rarely explored . Additionally, more research could be done to improve the synthesis process and increase the yield of the compounds .

properties

IUPAC Name

3-cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-6-3-7-10-11(9)12(17)16(13(18)15-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXUZWOVPDXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 112708001

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